![molecular formula C16H15ClFN3O4S B4641728 N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide](/img/structure/B4641728.png)
N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide
Description
"N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-nitrobenzenesulfonohydrazide" is a compound that likely belongs to a class of organic compounds known for their various chemical and physical properties. These compounds are studied for their crystal structures, molecular interactions, and potential applications in various fields, excluding drug use and dosage or side effects.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation reactions of suitable benzaldehydes with 4-nitrobenzenesulfonyl hydrazide. These reactions are carefully conducted to ensure the formation of the desired sulfonohydrazide derivatives with the expected substituents on the phenyl rings (Saiadi et al., 2015).
Molecular Structure Analysis
Crystal structure analysis is a critical step in understanding the molecular configuration of sulfonohydrazide derivatives. Studies on similar compounds have shown that these molecules can exhibit interesting supramolecular features, such as hydrogen bonding, which significantly affect their structural parameters (Salian et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, showcasing a range of reactivities due to the presence of functional groups like nitro, sulfonohydrazide, and halogens. Their reactivity can be influenced by the nature and position of these substituents, leading to a wide array of chemical transformations.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are often determined through crystallographic studies. Hirshfeld surface analysis and X-ray diffraction techniques provide insights into the compound's crystal packing and intermolecular interactions (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties of these compounds are closely related to their structure, with the electron-withdrawing or donating nature of the substituents affecting their reactivity. Spectroscopic methods, including NMR and IR, are utilized to characterize these compounds and investigate their functional groups (Sasikala et al., 2017).
properties
IUPAC Name |
N-[(E)-[4-chloro-1-(4-fluorophenyl)butylidene]amino]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3O4S/c17-11-1-2-16(12-3-5-13(18)6-4-12)19-20-26(24,25)15-9-7-14(8-10-15)21(22)23/h3-10,20H,1-2,11H2/b19-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCERZEPINSJOPY-KNTRCKAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCCCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/CCCCl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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